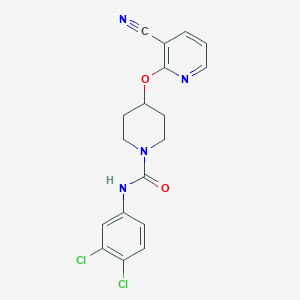

4-((3-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3-cyanopyridin-2-yl)oxy-N-(3,4-dichlorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2/c19-15-4-3-13(10-16(15)20)23-18(25)24-8-5-14(6-9-24)26-17-12(11-21)2-1-7-22-17/h1-4,7,10,14H,5-6,8-9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDLNISXPNIXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action based on existing research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.29 g/mol. The structure features a piperidine ring substituted with a cyanopyridine moiety and a dichlorophenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.29 g/mol |

| CAS Number | 1797186-36-7 |

The biological activity of this compound is largely attributed to its interaction with various receptors in the central nervous system. It has been studied primarily for its effects on dopamine receptors, particularly the D(4) receptor, which is implicated in several neuropsychiatric disorders.

Dopamine Receptor Affinity

Research indicates that compounds similar to this one exhibit high affinity for the D(4) receptor while maintaining selectivity over D(2) and D(3) receptors. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity, making these compounds promising candidates for treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Antitumor Activity

In vitro studies have demonstrated that derivatives of piperidine exhibit significant antitumor properties. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Antibacterial and Antifungal Properties

Additionally, some studies have reported antibacterial and antifungal activities associated with piperidine derivatives. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, highlighting their potential as therapeutic agents against infections .

Case Studies

- Dopamine Receptor Studies : A study focused on the synthesis and evaluation of piperidine derivatives showed that certain modifications led to enhanced selectivity for the D(4) receptor, suggesting potential applications in treating dopaminergic dysregulation disorders .

- Antitumor Evaluations : A series of piperazine derivatives were synthesized and tested against various cancer cell lines. Results indicated that specific structural features significantly increased cytotoxicity, emphasizing the importance of chemical modifications in developing effective antitumor agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have shown that derivatives of piperidine and pyridine can inhibit various cancer cell lines. The compound of interest may be evaluated for its cytotoxicity against human cancer types such as colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using assays like MTT to determine IC50 values.

Neuropharmacological Potential

The piperidine structure is often associated with neuroactive compounds. Research into similar compounds suggests potential applications in treating neurological disorders such as anxiety and depression. Investigating the binding affinity of this compound to neurotransmitter receptors could reveal its efficacy as a therapeutic agent.

Enzyme Inhibition Studies

Compounds containing cyanopyridine derivatives have been studied for their role as enzyme inhibitors. This compound could be assessed for its ability to inhibit specific enzymes involved in disease pathways, such as kinases or proteases, which are critical in cancer progression and other diseases.

Case Study 1: Antitumor Activity of Piperidine Derivatives

In a study published in ACS Omega, a series of piperidine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. Compounds similar to the one discussed showed significant cytotoxic effects, indicating that modifications to the piperidine structure can enhance anticancer activity .

Case Study 2: Neuroactive Properties

Research has highlighted the neuroactive potential of compounds with piperidine structures. A study demonstrated that certain piperidine derivatives acted as effective antagonists at neurotransmitter receptors, suggesting that further exploration of this compound could yield insights into its neuropharmacological applications .

Case Study 3: Enzyme Inhibition Mechanisms

A recent investigation into the enzyme inhibition properties of cyanopyridine derivatives revealed their capability to inhibit key enzymes involved in metabolic pathways. The compound's structural characteristics warrant further study to elucidate its mechanism of action and therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-((3-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving:

- Step 1 : Formation of the piperidine-1-carboxamide core via coupling reactions between activated piperidine derivatives and dichlorophenyl isocyanates under anhydrous conditions.

- Step 2 : Introduction of the 3-cyanopyridin-2-yloxy moiety via nucleophilic aromatic substitution (SNAr) using a cyanopyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Reaction temperature (50–80°C) and solvent polarity (DMF or acetonitrile) are critical for yield and purity. Monitor intermediates via TLC and confirm final product structure using NMR and mass spectrometry .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- 1H/13C NMR : Confirm the presence of the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups), dichlorophenyl protons (δ 7.2–7.8 ppm), and cyanopyridine aromatic signals.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₈H₁₅Cl₂N₃O₂).

- X-ray Crystallography : Resolve bond angles and dihedral angles for the piperidine-carboxamide linkage, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ determination).

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki values).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, HepG2) to identify growth inhibition at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structural modifications improve its pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer : Address rapid in vivo clearance (common in piperidine-carboxamides) via:

- Linker Optimization : Replace the piperidine-oxy linker with a more metabolically stable group (e.g., ethylene glycol or spirocyclic systems) .

- Prodrug Design : Introduce ester or phosphate prodrug moieties to enhance solubility and absorption.

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and guide deuteration or fluorination .

Q. What computational approaches can predict its binding mode to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA).

- Pharmacophore Modeling : Identify critical features (e.g., cyanopyridine as a hydrogen bond acceptor) for lead optimization .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., NIH guidelines for IC₅₀ determination).

- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding.

- Structural Confirmation : Re-analyze batches via LC-MS to exclude impurities or degradation products (e.g., hydrolyzed carboxamide) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for SNAr steps to reduce reaction time and byproducts.

- Flow Chemistry : Optimize continuous-flow systems for high-throughput synthesis of intermediates.

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Key Research Challenges

- Bioavailability : Rapid clearance in vivo necessitates prodrug strategies or formulation with lipid nanoparticles .

- Selectivity : Off-target effects on unrelated kinases require structural refinement (e.g., bulkier substituents to sterically hinder non-target binding) .

- Synthetic Yield : Multi-step synthesis often results in <40% overall yield; prioritize catalytic steps to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.